3,3-Dichlorobutan-2-yl ethyl carbonate
Description
Overview of Halogenated Aliphatic Carbonates in Contemporary Chemical Synthesis
Halogenated aliphatic carbonates are organic compounds that feature a carbonate ester functional group (-O-(C=O)-O-) attached to an aliphatic carbon chain which also contains one or more halogen atoms. The presence of halogens, such as chlorine, significantly influences the electronic properties and reactivity of the molecule. This can lead to enhanced electrophilicity at adjacent carbon atoms, making them susceptible to nucleophilic attack, a common strategy in organic synthesis.
In contemporary chemical synthesis, halogenated compounds are pivotal as precursors and intermediates. The introduction of halogen atoms can facilitate a variety of transformations, including substitution and elimination reactions, which are fundamental for constructing more complex molecular architectures. While significant research has focused on avoiding halogenated compounds in some industrial processes due to environmental concerns, their unique reactivity ensures their continued importance in targeted, high-value chemical synthesis. researchgate.net The development of metal- and halogen-free heterogeneous catalysts is an area of active research to create more environmentally benign synthetic routes. researchgate.net
Organic carbonates, in general, are recognized for their utility as green solvents and reagents, offering alternatives to more hazardous substances like phosgene (B1210022). wikipedia.orgrsc.org They are key in the synthesis of polycarbonates, a major class of engineering plastics. rsc.org The synthesis of organic carbonates can be achieved through various methods, including the reaction of carbon dioxide with epoxides, showcasing a green chemistry approach by utilizing a greenhouse gas as a feedstock. researchgate.netrsc.org
Structural Characteristics and Isomeric Considerations of 3,3-Dichlorobutan-2-yl ethyl carbonate
The chemical structure of this compound is characterized by a four-carbon butane (B89635) backbone. A key feature of this molecule is the presence of two chlorine atoms on the third carbon atom (C-3) and an ethyl carbonate group attached to the second carbon atom (C-2).
Structural Features:
| Feature | Description |
| Backbone | Butane (4-carbon chain) |
| Halogenation | Two chlorine atoms at the C-3 position |
| Functional Group | Ethyl carbonate at the C-2 position |
The presence of a chiral center at the C-2 position, the carbon atom bonded to the ethyl carbonate group, means that this compound can exist as a pair of enantiomers: (R)-3,3-Dichlorobutan-2-yl ethyl carbonate and (S)-3,3-Dichlorobutan-2-yl ethyl carbonate. The spatial arrangement of the substituents around this chiral center will determine the molecule's optical activity. The study of stereoisomers is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Research on related dichlorobutanes, such as 2,3-dichlorobutane, has explored their conformational structures and stereoisomers. researchgate.net
The synthesis of a specific stereoisomer would require stereoselective synthetic methods, which are a cornerstone of modern organic chemistry. The physical and chemical properties of the individual enantiomers may differ, as well as their interactions with other chiral molecules.
Contextual Significance of the Butane Backbone and Ethyl Carbonate Moiety in Medicinal and Materials Chemistry Precursors
The ethyl carbonate moiety is a versatile functional group. Ethyl carbonate itself is used as a polar solvent and as a precursor in organic synthesis. wikipedia.org In materials science, carbonate esters are the linking units in polycarbonates, a class of durable and versatile plastics. wikipedia.org The ring-opening polymerization of cyclic carbonates, such as ethylene (B1197577) carbonate, is a common method for producing aliphatic polycarbonates, which are of interest for their biodegradability and biocompatibility, making them suitable for biomedical applications like drug delivery and tissue engineering. rsc.orgresearchgate.netnih.gov The presence of an ethyl carbonate group in a molecule like this compound suggests its potential as a monomer or a chain-terminating agent in polymerization reactions, or as a precursor for the synthesis of other carbonate-containing compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
115395-68-1 |
|---|---|
Molecular Formula |
C7H12Cl2O3 |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3,3-dichlorobutan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
ZXFQFBQVMUPNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C(C)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dichlorobutan 2 Yl Ethyl Carbonate and Analogues
Precursor Identification and Derivatization Strategies
The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate can be logically approached through the derivatization of key precursor molecules. The primary strategies involve the final formation of the carbonate ester from a suitable dichlorinated alcohol.
Synthesis from 3,3-Dichlorobutan-2-ol via Esterification Reactions
The most direct route to this compound involves the esterification of 3,3-Dichlorobutan-2-ol. This secondary alcohol serves as the immediate precursor to the target molecule. The esterification can be achieved by reacting the alcohol with a suitable ethyl carbonate precursor, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct.
A general representation of this reaction is as follows:
The choice of base and solvent is crucial for optimizing the reaction conditions and yield. Non-nucleophilic bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to scavenge the generated acid without competing in the reaction with the alcohol.
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Pyridine | Dichloromethane (B109758) | 0 to rt | >90 |
| Triethylamine | Diethyl ether | 0 to rt | >90 |
| N,N-Diisopropylethylamine | Acetonitrile | 0 to rt | >85 |
Interactive Data Table: The above table outlines typical conditions for the esterification of secondary alcohols with chloroformates. The yields are generally high for this type of transformation.
Approaches Involving 3,3-Dichlorobutan-2-one as a Key Intermediate
A versatile approach to the synthesis of this compound begins with the corresponding ketone, 3,3-Dichlorobutan-2-one. This ketone can be reduced to the secondary alcohol, 3,3-Dichlorobutan-2-ol, which is then esterified as described in the previous section. The reduction of the ketone is a critical step and can be achieved using various reducing agents.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the reaction, which is particularly important when synthesizing specific stereoisomers.
| Reducing Agent | Solvent | Temperature (°C) |
| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol (B145695) | 0 to rt |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 to rt |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene/Hexane | -78 to rt |
Interactive Data Table: This table presents common reducing agents and conditions for the reduction of ketones to secondary alcohols.
Utilization of Ethyl Carbonate Reagents for Carbonate Formation
The formation of the ethyl carbonate moiety is typically accomplished using a reactive ethyl carbonate precursor. Ethyl chloroformate is a widely used and commercially available reagent for this purpose. wikipedia.org It reacts readily with alcohols in the presence of a base to form the corresponding carbonate esters. The reaction is generally efficient and proceeds under mild conditions.
Alternative reagents for the introduction of the ethyl carbonate group exist, though they are less commonly employed for this specific transformation. These can include diethyl pyrocarbonate or the use of a transesterification reaction with diethyl carbonate, although the latter usually requires harsher conditions and a catalyst.
Stereoselective Synthesis of Enantiopure or Diastereopure Isomers
The synthesis of specific stereoisomers of this compound requires stereocontrol in the formation of the chiral centers in the 3,3-Dichlorobutan-2-ol precursor. Since 3,3-Dichlorobutan-2-ol has two chiral centers (at C2 and C3), four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Stereoselective synthesis of the alcohol can be approached in two main ways:
Stereoselective Reduction of 3,3-Dichlorobutan-2-one: The use of chiral reducing agents or catalysts can favor the formation of one enantiomer or diastereomer of the alcohol over the others. For example, the use of chiral borane (B79455) reagents or enzymatic reductions can provide high levels of stereoselectivity.
Stereospecific Dichlorination of a Chiral Precursor: An alternative strategy involves the stereospecific dichlorination of a suitable unsaturated precursor, such as a chiral allylic alcohol. This approach can set the stereochemistry at the two chlorine-bearing carbons.
| Stereoselective Method | Reagent/Catalyst | Expected Outcome |
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Enantiomerically enriched 3,3-Dichlorobutan-2-ol |
| Enzymatic Reduction | Ketoreductases | High enantiomeric and diastereomeric purity |
| Stereospecific Dichlorination | (e.g., of a chiral butenol (B1619263) derivative) | Diastereomerically controlled dichlorinated alcohol |
Interactive Data Table: This table summarizes potential strategies for the stereoselective synthesis of the alcohol precursor.
Reaction Mechanisms and Pathways for Carbonate Formation
The formation of the carbonate ester bond is a fundamental reaction in organic chemistry, and its mechanism is well-understood.
Nucleophilic Acyl Substitution Mechanisms in Carbonate Synthesis
The reaction between 3,3-Dichlorobutan-2-ol and ethyl chloroformate to form this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the alcohol acts as the nucleophile and the ethyl chloroformate is the acylating agent.
The mechanism can be described in the following steps:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the ethyl chloroformate. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base present in the reaction mixture removes the proton from the oxonium ion, yielding the final carbonate product and the protonated base.
This mechanism is a classic example of an addition-elimination pathway at a carbonyl carbon. The presence of a base is crucial to drive the reaction to completion by neutralizing the acidic byproduct.
Role of Phosgene (B1210022) Equivalents or Carbonylation Agents
Historically, phosgene (COCl₂) was a primary reagent for synthesizing carbonates via its reaction with alcohols. wikipedia.orgrsc.org However, due to its extreme toxicity, safer solid or liquid substitutes, known as phosgene equivalents, are now widely preferred in research and development. acs.org These reagents mimic the reactivity of phosgene, acting as a source of an electrophilic carbonyl group.
The most common phosgene equivalents are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.org Triphosgene, a stable crystalline solid, is often favored as it is easier and safer to handle than gaseous phosgene. acs.orgwikipedia.org In the presence of a catalyst, triphosgene decomposes to release three molecules of phosgene in situ, which can then react with alcohols to form chloroformates and subsequently carbonates.
The synthesis of this compound using triphosgene could proceed in a two-step sequence. First, 3,3-dichlorobutan-2-ol would react with the phosgene equivalent in the presence of a base (e.g., pyridine) to form the corresponding chloroformate. This intermediate would then react with ethanol to yield the final asymmetric carbonate. Alternatively, direct reaction of the alcohol with ethyl chloroformate, a related carbonylation agent, provides a more direct route.
Other carbonylation agents include carbonyldiimidazole (CDI), which is particularly effective for carbonylation reactions under mild conditions. wikipedia.org Carbon dioxide (CO₂) is also an attractive, non-toxic, and abundant C1 source for carbonate synthesis, serving as an environmentally friendly alternative to phosgene-based methods. researchgate.netrsc.org
| Phosgene Equivalent | Formula | Physical State | Key Advantages |
| Triphosgene | OC(OCCl₃)₂ | Solid | Easier and safer to handle than phosgene gas; stable up to 200 °C. wikipedia.org |
| Diphosgene | ClCOOCCl₃ | Liquid | Higher boiling point than phosgene, allowing for easier handling. |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Enables reactions under mild conditions; avoids formation of HCl byproduct. wikipedia.org |
Investigation of Transesterification Routes for Carbonate Exchange
Transesterification is a widely used, atom-economical method for synthesizing carbonates that avoids the use of toxic phosgene derivatives. beilstein-journals.org The process involves the exchange of an alkoxy group of a starting carbonate with an alcohol, typically in the presence of a catalyst. For the synthesis of this compound, a common approach would be the transesterification of diethyl carbonate (DEC) with 3,3-dichlorobutan-2-ol.
This equilibrium-driven reaction often requires the removal of a byproduct (in this case, ethanol) to drive the reaction to completion. The reaction can be catalyzed by a variety of substances, including bases, acids, and ionic liquids. beilstein-journals.orgrsc.org Basic catalysts are most common for this transformation. researchgate.net The choice of catalyst can significantly influence reaction rates and selectivity, especially when dealing with sterically hindered or functionalized alcohols. rsc.org
Research has shown that phosphonium (B103445) salts and various base catalysts are effective for the transesterification of dialkyl carbonates with a range of alcohols and diols. beilstein-journals.orgrsc.orgresearchgate.net For instance, studies on the transesterification of dialkyl carbonates with fluorine-containing alcohols have demonstrated that catalysts like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium alkoxides can achieve high conversions. researchgate.net
Catalytic Systems in the Preparation of this compound
The efficiency and selectivity of carbonate synthesis are heavily dependent on the catalytic system employed. Catalysts can activate the reactants, lower the reaction temperature, and improve yields by minimizing side reactions.
Application of Brønsted and Lewis Acid Catalysis
Both Brønsted and Lewis acids can catalyze the formation of carbonates. Brønsted acids (proton donors) can activate the carbonyl group of a carbonate precursor, making it more electrophilic and susceptible to nucleophilic attack by an alcohol. psu.edumdpi.com Lewis acids (electron-pair acceptors) can coordinate to an oxygen atom of either the alcohol or the carbonyl group, similarly enhancing reactivity. psu.edunih.gov
For example, in a transesterification reaction, a Lewis acid like TiCl₄ or a Brønsted acid could facilitate the attack of 3,3-dichlorobutan-2-ol on diethyl carbonate. researchgate.net Lewis acid-assisted Brønsted acids (LBAs) represent a combined approach where the coordination of a Lewis acid to a Brønsted acid significantly increases its acidity and catalytic activity. nih.gov While highly effective for certain transformations, acid catalysts must be chosen carefully to avoid potential side reactions such as dehydration of the alcohol or decomposition of the product, particularly with complex substrates.
Evaluation of Base-Mediated Reactions (e.g., using alkali carbonates)
Base catalysis is one of the most common and effective strategies for synthesizing organic carbonates, particularly through transesterification or reaction with chloroformates. researchgate.net Bases such as alkali carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), and alkoxides function by deprotonating the alcohol, converting it into a more potent alkoxide nucleophile.
In the synthesis of this compound, potassium carbonate could be used to deprotonate 3,3-dichlorobutan-2-ol, which would then attack diethyl carbonate in a transesterification reaction. This method is often favored for its operational simplicity and the use of inexpensive and relatively safe reagents. rsc.org Electrogenerated bases have also been shown to promote the reaction between alcohols and carbon dioxide to yield organic carbonates. researchgate.net
| Base Catalyst | Typical Application | Mechanism of Action |
| Potassium Carbonate (K₂CO₃) | Transesterification | Deprotonates the alcohol to form a nucleophilic alkoxide. researchgate.netrsc.org |
| Sodium Hydroxide (NaOH) | Transesterification | Stronger base, provides higher concentration of alkoxide. researchgate.net |
| Sodium Methoxide (NaOMe) | Transesterification | A strong nucleophilic base that directly participates in the exchange. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reaction with CO₂ | A non-nucleophilic organic base that activates the alcohol towards carbon dioxide. rsc.org |
Development of Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysts offer unique pathways for carbonate synthesis, often exhibiting high activity and selectivity under mild conditions. nih.gov Various metals, including palladium, zinc, and magnesium, have been incorporated into catalytic systems for these transformations. nih.govacs.org Metal-Organic Frameworks (MOFs), which are porous materials constructed from transition metal ions and organic ligands, have emerged as highly active heterogeneous catalysts for transesterification reactions. pku.edu.cnresearchgate.netingentaconnect.com Their high surface area and tunable structures make them efficient and reusable catalysts. pku.edu.cnresearchgate.net For example, zinc-based MOFs have been shown to be active catalysts for the synthesis of diphenyl carbonate via transesterification. researchgate.net Such systems could be adapted for the synthesis of asymmetric alkyl carbonates from dialkyl carbonates and the corresponding alcohols.
Phase Transfer Catalysis in Two-Phase Reaction Systems
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgslideshare.net This is particularly relevant for carbonate synthesis when using an inorganic base (like NaOH or K₂CO₃), which is soluble in water, and organic substrates (like 3,3-dichlorobutan-2-ol and an alkyl chloroformate), which are soluble in an organic solvent. crdeepjournal.org
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the nucleophilic anion (e.g., hydroxide or carbonate) from the aqueous phase into the organic phase. alfachemic.com In the organic phase, the "naked" anion is highly reactive and can efficiently deprotonate the alcohol or participate in the substitution reaction, thereby accelerating the reaction rate significantly. crdeepjournal.orgacs.org This methodology allows for the use of inexpensive inorganic bases in a heterogeneous reaction mixture, often leading to higher yields and simpler workup procedures. alfachemic.com
Inability to Generate Article Due to Lack of Scientific Data
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no publicly available research on the synthesis, optimization of reaction conditions, or yield enhancement for the specific chemical compound "this compound."
The user's request for an article with detailed research findings, data tables, and a specific focus on the optimization of synthetic methodologies for this particular compound cannot be fulfilled. Generating such an article would necessitate the fabrication of experimental data, which would be scientifically inaccurate and misleading.
While general methods for the synthesis of alkyl carbonates from corresponding alcohols (like 3,3-dichlorobutan-2-ol) and reagents such as ethyl chloroformate are well-established in organic chemistry, no studies have been published that apply these methods to, or optimize them for, "this compound" or its direct analogues. The precursors, including 3,3-dichloro-2-butanol and 3,3-dichlorobutan-2-one, are known compounds, but the specific reaction to form the target carbonate and any subsequent optimization studies are not documented in the accessible scientific literature.
Therefore, an article that adheres to the user's strict requirements for "thorough, informative, and scientifically accurate content" focused solely on this compound cannot be produced.
Spectroscopic and Advanced Structural Characterization of 3,3 Dichlorobutan 2 Yl Ethyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The proton NMR (¹H NMR) spectrum of 3,3-Dichlorobutan-2-yl ethyl carbonate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the chlorine atoms and the carbonate group will significantly influence the chemical shifts.
Ethyl Group Protons: The ethyl group of the carbonate moiety is expected to show a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons, being adjacent to an oxygen atom, will be deshielded and are predicted to appear at approximately 4.2 ppm. These protons will be split into a quartet by the neighboring methyl group. The terminal methyl protons are expected to resonate further upfield, around 1.3 ppm, as a triplet due to coupling with the methylene protons.
Dichlorobutan-2-yl Group Protons: The methine proton (-CH-) attached to the carbonate oxygen is significantly deshielded by both the oxygen and the nearby dichlorinated carbon. Its chemical shift is predicted to be in the range of 4.8-5.0 ppm and would likely appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group protons adjacent to this methine are expected to resonate around 1.5 ppm as a doublet. The methyl group on the dichlorinated carbon is a singlet and is predicted to appear at a downfield position, likely around 2.0 ppm, due to the deshielding effect of the two chlorine atoms.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CH ₂-CH₃ | ~4.2 | Quartet | ~7.1 |
| -O-CH₂-CH ₃ | ~1.3 | Triplet | ~7.1 |
| -O-CH (CH₃)- | ~4.8-5.0 | Quartet | ~6.5 |
| -CH(CH ₃)- | ~1.5 | Doublet | ~6.5 |
| -C(Cl)₂-CH ₃ | ~2.0 | Singlet | N/A |
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Carbonyl Carbon: The carbonyl carbon of the carbonate group is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm.
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) of the ethyl group, being attached to an oxygen, will be deshielded and is predicted to appear around 65 ppm. The terminal methyl carbon (-CH₃) will be found further upfield, around 14 ppm.
Dichlorobutan-2-yl Group Carbons: The carbon atom bearing the two chlorine atoms (-C(Cl)₂-) will be significantly deshielded, with a predicted chemical shift in the range of 80-90 ppm. The methine carbon attached to the carbonate oxygen (-O-CH-) is also expected to be downfield, likely around 75-80 ppm. The two methyl carbons will have distinct chemical shifts; the one attached to the dichlorinated carbon is predicted around 30-35 ppm, while the other methyl carbon is expected around 18-22 ppm.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | ~150-160 |
| -O-C H₂-CH₃ | ~65 |
| -O-CH₂-C H₃ | ~14 |
| -O-C H(CH₃)- | ~75-80 |
| -C (Cl)₂-CH₃ | ~80-90 |
| -CH(C H₃)- | ~18-22 |
| -C(Cl)₂-C H₃ | ~30-35 |
Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the methylene and methyl protons of the ethyl group, and between the methine and adjacent methyl protons of the dichlorobutan-2-yl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure. For instance, the protons of the methyl group on the dichlorinated carbon would show a correlation to the dichlorinated carbon and the methine carbon. The carbonyl carbon would show correlations to the methylene protons of the ethyl group and the methine proton of the dichlorobutan-2-yl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the carbonate group, predicted to appear around 1740-1760 cm⁻¹. spectroscopyonline.com Other significant peaks would include C-O stretching vibrations in the region of 1250-1000 cm⁻¹ and C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though it may be weaker than in the IR. The C-Cl bonds, being more polarizable, are expected to give rise to strong Raman signals in the 800-600 cm⁻¹ region. researchgate.net
Predicted Vibrational Spectroscopy Data:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2980 | 2850-2980 |
| C=O stretch (carbonate) | 1740-1760 | 1740-1760 |
| C-O stretch | 1000-1250 | 1000-1250 |
| C-Cl stretch | 600-800 | 600-800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. youtube.com
Molecular Ion: The molecular ion peak ([M]⁺) would be observed, and due to the presence of two chlorine atoms, there would be accompanying [M+2]⁺ and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1.
Fragmentation Pattern: The fragmentation of this compound would likely proceed through several pathways. Cleavage of the C-O bond of the carbonate could lead to the formation of an ethyl cation or a dichlorobutanyl cation. Loss of the ethyl group or the entire ethyl carbonate moiety from the molecular ion are also plausible fragmentation pathways. Alpha-cleavage next to the chlorine atoms could also occur. chemguide.co.uklibretexts.org
Predicted Key MS Fragments:
| m/z | Predicted Fragment |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion |
| [M - 29]⁺ | Loss of ethyl group |
| [M - 73]⁺ | Loss of ethoxycarbonyl group |
| 125/127/129 | [C₄H₆Cl₂]⁺ |
| 89/91 | [C₃H₄Cl]⁺ |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
As of the current literature survey, no public X-ray crystal structure has been reported for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the preferred conformation of the ethyl carbonate and dichlorobutanyl groups, as well as intermolecular interactions in the crystal lattice. This would provide invaluable information to complement the spectroscopic data.
Chemical Reactivity and Mechanistic Studies of 3,3 Dichlorobutan 2 Yl Ethyl Carbonate
Reactivity of the Carbonate Functional Group
The ethyl carbonate group is an ester of carbonic acid and is anticipated to undergo reactions typical of this functional group.
Hydrolysis Under Acidic and Basic Conditions
It is predicted that the ester linkage in 3,3-Dichlorobutan-2-yl ethyl carbonate would be susceptible to hydrolysis. Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis, or saponification, would involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of an alcohol and a carbonate salt.
Transesterification with Alcohols and Phenols
Transesterification, a process of exchanging the alkoxy group of an ester, is a plausible reaction for this compound. In the presence of an acid or base catalyst, reaction with other alcohols or phenols could lead to the formation of new carbonate esters. The equilibrium of this reaction would be influenced by the relative concentrations of the reactants and products.
Reactivity Towards Nitrogen and Sulfur Nucleophiles
Nitrogen nucleophiles, such as amines, and sulfur nucleophiles, such as thiols, are expected to react with the carbonate functional group. Amines could lead to the formation of carbamates, while thiols could yield thiocarbonates. These reactions are analogous to the aminolysis and thiolysis of other carbonate esters.
Transformations of the Geminal Dichloro-substituted Butane (B89635) Moiety
The presence of two chlorine atoms on the same carbon atom (a geminal dichloride) introduces a unique set of potential reactions.
Nucleophilic Substitution Reactions at the Chlorinated Carbons
The carbon atom bearing the two chlorine atoms is a potential site for nucleophilic substitution. However, the reactivity would be influenced by steric hindrance and the electronic effects of the adjacent carbonate group. Strong nucleophiles might displace one or both chlorine atoms, although such reactions could be sluggish.
Elimination Reactions to Form Unsaturated Species
In the presence of a strong base, this compound could undergo elimination reactions. The removal of a proton from a carbon adjacent to the dichlorinated carbon, along with the loss of a chloride ion, could lead to the formation of a vinyl chloride derivative. A second elimination could potentially form an alkyne, though this would likely require harsh reaction conditions.
Reductive Dehalogenation Pathways
The reductive dehalogenation of geminal dichlorides is a well-established transformation in organic synthesis, often leading to the formation of alkenes or alkanes. For this compound, several reductive pathways can be postulated, primarily depending on the choice of reducing agent and reaction conditions.
Alternatively, catalytic hydrogenation could be employed. However, the conditions required for the hydrogenolysis of C-Cl bonds are typically harsh and might lead to the reduction of the carbonate group as well. The regioselectivity of such a reduction would be of key interest, determining whether dehalogenation occurs preferentially over the reduction of the ester functionality.
Table 1: Postulated Products of Reductive Dehalogenation of this compound
| Reagent/Condition | Plausible Major Product(s) | Mechanistic Pathway |
| Zn, AcOH | (E/Z)-3-Chlorobut-2-en-2-yl ethyl carbonate | Single-electron transfer, elimination |
| SmI₂, THF | 2-Butanone | Reductive fragmentation |
| H₂, Pd/C | Butan-2-yl ethyl carbonate | Catalytic hydrogenolysis |
Note: The product distribution and reaction feasibility are theoretical and require experimental validation.
Rearrangement Reactions and Isomerization Pathways
The structure of this compound is amenable to various rearrangement reactions, particularly under acidic conditions or upon the formation of carbocation intermediates. For instance, treatment with a Lewis acid could facilitate the departure of a chloride ion, generating a secondary carbocation at C3. This carbocation could then undergo a 1,2-hydride shift from C2, leading to a more stable tertiary carbocation stabilized by the adjacent oxygen of the carbonate group. Subsequent reaction with a nucleophile or elimination would yield a rearranged product.
Another possibility is the rearrangement involving the ethyl carbonate group itself. Under thermal or acidic conditions, an intramolecular rearrangement could occur, potentially leading to the formation of cyclic intermediates or isomeric products where the connectivity of the carbonate group is altered. The potential for such rearrangements highlights the complex reactivity landscape of this molecule.
Isomerization between diastereomers, if the molecule is chiral, could also be envisioned under certain conditions that allow for the temporary cleavage and reformation of a bond at one of the stereocenters, for example, through an enolate-like intermediate under basic conditions.
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity of reactions involving this compound would be a critical aspect of its chemical transformations. For example, in a dehydrohalogenation reaction using a strong base, the regioselectivity would determine whether the double bond is formed between C2 and C3 or C3 and C4. The acidity of the protons on C2 and C4, influenced by the electronic effects of the substituents, would dictate the outcome.
Stereoselectivity would be paramount in reactions where new stereocenters are formed or existing ones are modified. Given that C2 is a stereocenter, any reaction at this position or at the adjacent C3 could proceed with a degree of stereocontrol. For instance, the reduction of the geminal dichloride could lead to the formation of a new stereocenter at C3, and the diastereoselectivity of this process would be influenced by the existing stereochemistry at C2. The bulky ethyl carbonate group would likely exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.
In nucleophilic substitution reactions, the stereochemical outcome (retention or inversion of configuration) would provide insights into the reaction mechanism (SN1 vs. SN2). The presence of the neighboring carbonate group could also lead to neighboring group participation, influencing both the rate and the stereoselectivity of the reaction.
Computational and Theoretical Investigations of 3,3 Dichlorobutan 2 Yl Ethyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties of molecules.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 3,3-Dichlorobutan-2-yl ethyl carbonate, DFT calculations would typically be employed to determine its ground state properties. These calculations could predict key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. Such information is crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: The following data is illustrative and not based on actual research findings.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.5 D |
Ab Initio Methods for High-Accuracy Energetics and Geometries
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide highly accurate predictions of the molecule's geometry (bond lengths, bond angles) and energetics (heat of formation). These methods are computationally more intensive than DFT but are often used as a benchmark for accuracy.
Table 2: Hypothetical High-Accuracy Geometric Parameters from Ab Initio Calculations (Note: The following data is illustrative and not based on actual research findings.)
| Bond/Angle | Optimized Value |
|---|---|
| C-Cl Bond Length | 1.78 Å |
| C=O Bond Length | 1.21 Å |
| C-O-C Angle | 115° |
Conformational Analysis and Potential Energy Surface Exploration
Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. The results would reveal the most likely shapes the molecule adopts at a given temperature.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for studying reaction mechanisms. By locating the transition state structures on the potential energy surface, researchers can calculate activation energies and gain a detailed understanding of how a reaction proceeds. For this compound, one might investigate its hydrolysis or reaction with a nucleophile. Transition state calculations would be essential to determine the feasibility and pathways of such reactions.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Calculating the vibrational frequencies can help in assigning experimental IR spectra. Similarly, predicting NMR chemical shifts can aid in structure elucidation. A comparison between predicted and experimental spectra is a critical step in validating both the computational model and the experimental findings.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data (Note: The following data is illustrative and not based on actual research findings.)
| Spectroscopic Feature | Predicted Value | Experimental Value |
|---|---|---|
| C=O Stretch (IR) | 1745 cm⁻¹ | Not Available |
| ¹³C NMR (C=O) | 155 ppm | Not Available |
| ¹H NMR (CH-O) | 4.8 ppm | Not Available |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water) and simulate their interactions. This approach provides insights into how the solvent affects the molecule's conformation and dynamics. It can also be used to calculate properties like the diffusion coefficient and radial distribution functions, which describe the solvation shell structure.
Advanced Research Applications of 3,3 Dichlorobutan 2 Yl Ethyl Carbonate in Chemical Science
Role as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules in a single step from three or more starting materials. acs.orgnih.gov The structure of 3,3-Dichlorobutan-2-yl ethyl carbonate suggests its potential as a bifunctional or even trifunctional component in such reactions. The ethyl carbonate moiety can act as an electrophilic partner, while the dichlorinated butane (B89635) backbone offers sites for nucleophilic substitution or elimination, potentially leading to the formation of diverse molecular scaffolds.
The reactivity of the carbonate group is well-established in MCRs. For instance, in certain contexts, it can undergo reactions with amines and other nucleophiles. The presence of the dichloro groups on adjacent carbons introduces additional reactivity. Depending on the reaction conditions, one or both chlorine atoms could be displaced by nucleophiles, or elimination could occur to form an unsaturated system in situ, which could then participate in cycloaddition or other reactions.
A hypothetical MCR could involve the reaction of this compound with a primary amine and an isocyanide (a Ugi-type reaction). The amine could initially react with the carbonate, and the resulting intermediate could then engage the isocyanide and another component. The chlorine atoms could either remain in the final product, providing a handle for further functionalization, or be eliminated during the reaction cascade.
Hypothetical Research Findings for this compound in MCRs:
| Reactant A | Reactant B | Catalyst | Product Type | Potential Yield (%) |
| Aniline | Phenyl Isocyanide | Lewis Acid | Dihydropyridinone | 65 |
| Benzylamine | Tosylmethyl isocyanide | None | Substituted Oxazole | 72 |
| Hydrazine | Ethyl Cyanoacetate | Base | Pyrazole derivative | 58 |
This table is illustrative and based on typical outcomes for analogous multi-component reactions.
Application as a Carbonylation Agent or C1 Source in Organic Synthesis
Carbonylation reactions are fundamental processes for introducing a carbonyl group into a molecule and are of immense industrial importance. wikipedia.org Organic carbonates, such as dimethyl carbonate and diethyl carbonate, are recognized as greener alternatives to phosgene (B1210022) for carbonylation. frontiersin.org By analogy, this compound could potentially serve as a carbonylation agent or a source of a C1 building block. researchgate.netwikipedia.org
The ethyl carbonate group can be transferred to a suitable nucleophile, such as an alcohol or an amine, to form a new carbonate or a carbamate, respectively. The dichlorinated butanol byproduct would be the leaving group. The reactivity of the carbonate can be tuned by the electronic effects of the chlorinated alkyl chain.
Furthermore, under specific catalytic conditions, the carbonate moiety could be cleaved to release carbon dioxide or carbon monoxide, which could then be incorporated into other molecules. The term "C1 source" refers to a molecule that can donate a one-carbon unit to a reaction. acs.org While methanol (B129727) and carbon monoxide are common C1 sources, functionalized carbonates can also play this role. springernature.com The feasibility of this would depend on the development of specific catalytic systems capable of cleaving the robust carbonate bond under controlled conditions.
Development as a Specialty Solvent or Co-solvent in Reaction Media
Chlorinated hydrocarbons are a class of solvents known for their ability to dissolve a wide range of organic compounds, their non-flammability, and their chemical stability. cool-ox.comnmfrc.orgnih.gov Examples include dichloromethane (B109758) (DCM) and trichloroethylene (B50587) (TCE). The structure of this compound, with its chlorinated alkyl portion, suggests it may possess interesting solvent properties.
The presence of both the polar carbonate group and the less polar dichlorinated alkyl chain could impart unique solubility characteristics, making it a candidate for a specialty solvent in specific applications where conventional solvents are not optimal. For example, it might be effective in dissolving both polar and non-polar reactants, which would be advantageous in certain reaction systems.
However, the trend in modern chemistry is to move away from chlorinated solvents due to environmental and health concerns. researchgate.net Therefore, any development in this area would need to be accompanied by thorough toxicological and environmental impact assessments. Its potential application might be in highly specialized, closed-system processes where its unique properties are essential.
Hypothetical Solvent Properties of this compound:
| Property | Predicted Value | Comparison to Dichloromethane |
| Boiling Point (°C) | ~180-200 | 39.6 |
| Density (g/mL) | ~1.2-1.3 | 1.33 |
| Dielectric Constant | Moderate | 9.1 |
| Solubility | Good for a range of organic compounds | Excellent for many organic compounds |
This table is illustrative and based on estimations from its chemical structure.
Utilization in the Synthesis of Heterocyclic Compounds or Macrocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these structures often relies on bifunctional building blocks that can undergo cyclization reactions. This compound possesses multiple reactive sites, making it a promising precursor for the synthesis of various heterocyclic systems. rsc.orgrsc.orgresearchgate.net
For instance, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of a macrocycle. acs.orgmdpi.comresearchgate.netresearchgate.netrsc.org The nucleophiles could react with the carbonate group and displace the chlorine atoms to form a large ring structure. The size of the resulting macrocycle could be controlled by the choice of the dinucleophile.
Alternatively, intramolecular cyclization could be envisioned. Under basic conditions, one of the chlorine atoms could be displaced by the oxygen of the carbonate group, or a rearranged product, to form a five or six-membered ring. The specific outcome would be highly dependent on the reaction conditions and the conformational preferences of the molecule. The use of carbonate precursors in the synthesis of heterocycles is a well-established green chemistry approach. frontiersin.org
Precursor for Advanced Polymer Chemistry or Functional Materials (e.g., polycarbonates)
Aliphatic polycarbonates are a class of biodegradable polymers with applications in the biomedical field. bham.ac.ukibm.comnih.gov They are typically synthesized through the ring-opening polymerization of cyclic carbonate monomers. diva-portal.orgacs.org While this compound is not a cyclic monomer itself, it could serve as a precursor to one. For example, intramolecular cyclization, as mentioned above, could potentially yield a functionalized cyclic carbonate that could then be polymerized.
Alternatively, it could be used in condensation polymerization reactions. For example, if the ethyl group were replaced with another reactive group, it could be polymerized with a diol to form a polycarbonate. The presence of the dichloro groups on the polymer backbone would be expected to impart unique properties to the resulting material. specialchem.com Halogenated monomers are known to enhance flame retardancy, chemical resistance, and thermal stability in polymers. researchgate.netresonac.commdpi.com
The chlorine atoms could also serve as handles for post-polymerization modification, allowing for the introduction of various functional groups to tailor the properties of the polymer for specific applications, such as drug delivery or specialty coatings.
Hypothetical Properties of a Polycarbonate Derived from this compound:
| Property | Potential Characteristic | Rationale |
| Thermal Stability | Enhanced | Presence of C-Cl bonds |
| Flame Retardancy | Increased | Halogenated polymers often exhibit this property |
| Chemical Resistance | Improved | The bulky, chlorinated side chains could protect the polymer backbone |
| Biodegradability | Potentially altered | The chlorine atoms may affect enzymatic degradation pathways |
This table is illustrative and presents potential properties based on the inclusion of chlorinated monomers in a polymer chain.
Future Directions and Emerging Research Avenues for 3,3 Dichlorobutan 2 Yl Ethyl Carbonate
Sustainable Synthesis Routes and Green Chemistry Principles
The future synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A primary research focus would be the development of catalytic systems that avoid stoichiometric reagents, minimizing waste generation. For instance, investigations could explore the use of non-toxic, earth-abundant metal catalysts or organocatalysts to facilitate the key reaction steps. Another critical aspect would be the selection of greener solvents, potentially moving away from traditional volatile organic compounds towards bio-based solvents or even solvent-free reaction conditions. The atom economy of the synthesis will be a key metric, with researchers striving to design pathways where the maximum number of atoms from the reactants are incorporated into the final product.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Waste Prevention | Development of high-yield reactions with minimal byproduct formation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates, such as replacing hazardous chlorinating agents. |
| Designing Safer Chemicals | While the focus is on synthesis, this principle would guide the intended application of the final compound. |
| Safer Solvents and Auxiliaries | Employing benign solvents like water, supercritical CO2, or biodegradable solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| Use of Renewable Feedstocks | Investigating the potential to derive starting materials from biomass. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |
| Catalysis | Employing highly selective catalysts (catalytic amount) over stoichiometric reagents. |
| Design for Degradation | Not directly related to synthesis but an important consideration for the product's lifecycle. |
| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of reactions to prevent runaway conditions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |
Flow Chemistry Approaches for Continuous Production
To overcome the limitations of traditional batch processing, flow chemistry presents a promising avenue for the continuous and scalable production of this compound. Research in this area would involve the design and optimization of microreactor systems. These systems offer enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve unstable intermediates. Future studies would likely focus on developing integrated flow systems that combine reaction, separation, and purification steps into a single, automated process, thereby increasing efficiency and reducing manual handling.
Chemoenzymatic or Biocatalytic Transformations
Harnessing the selectivity of biological systems, chemoenzymatic and biocatalytic approaches could offer novel synthetic routes to this compound. Researchers could explore the use of isolated enzymes or whole-cell systems to catalyze specific transformations. For example, lipases could be investigated for their potential to catalyze the carbonate formation step with high regio- and stereoselectivity. This approach would be particularly valuable if chiral variants of the target molecule are desired. The mild reaction conditions typically employed in biocatalysis (aqueous media, ambient temperature, and pressure) align well with the principles of green chemistry. Future work would involve screening for suitable enzymes, enzyme immobilization for enhanced stability and reusability, and reaction engineering to optimize process performance.
Development of High-Throughput Screening Methods for Reactivity Profiling
A deeper understanding of the reactivity of this compound is crucial for its potential applications. The development of high-throughput screening (HTS) methods would enable the rapid profiling of its reactivity with a large number of different substrates and under various reaction conditions. This could involve the use of miniaturized parallel reactors and automated analytical techniques to quickly assess reaction outcomes. Such screening campaigns could identify novel reactions and applications for this compound, for instance, in the synthesis of fine chemicals or as a building block for more complex molecules. The data generated from HTS could also be used to build predictive models for its reactivity, accelerating the discovery of new synthetic methodologies.
| Parameter for Screening | High-Throughput Screening Approach | Potential Insights |
| Catalyst Performance | Parallel synthesis and screening of a library of catalysts. | Identification of optimal catalysts for specific transformations. |
| Solvent Effects | Automated screening of a diverse set of conventional and green solvents. | Optimization of reaction medium for yield and selectivity. |
| Temperature and Pressure | Use of multi-well plates with controlled temperature and pressure zones. | Determination of the optimal thermodynamic conditions for reactions. |
| Substrate Scope | Reacting this compound with a wide array of functional groups. | Mapping the chemical space and potential applications of the compound. |
| Reaction Kinetics | Real-time monitoring of reactions in microtiter plates using spectroscopic methods. | Understanding reaction mechanisms and optimizing reaction times. |
Integration into Supramolecular Chemistry or Nanotechnology Platforms
The unique structural features of this compound, including the presence of chlorine atoms and a carbonate group, could be exploited in the fields of supramolecular chemistry and nanotechnology. Future research could explore its use as a building block for the self-assembly of larger, well-defined architectures. The chlorine atoms could participate in halogen bonding, a directional non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials. Furthermore, this compound could be investigated as a precursor or surface modifying agent for nanomaterials, potentially imparting specific functionalities or properties to nanoparticles, nanotubes, or nanosheets. These explorations could open up applications in areas such as drug delivery, sensing, or advanced materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3,3-Dichlorobutan-2-yl ethyl carbonate, and how is purity validated?
- Methodological Answer : Synthesis typically involves esterification of 3,3-dichlorobutan-2-ol with ethyl chloroformate under anhydrous conditions, catalyzed by bases like pyridine. Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is used for purification. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR, ¹H and ¹³C) to resolve structural features. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carbonate (C-O-C) functional groups .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O) and dichlorinated butane protons (δ 4.5–5.0 ppm for Cl-C-CH-Cl).
- ¹³C NMR : Confirms carbonate carbonyl (δ 150–155 ppm) and adjacent chlorinated carbons (δ 70–80 ppm).
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (carbonate C=O) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
Cross-referencing with databases like CRC Handbook ensures alignment with known physical properties .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbonate group. Moisture content should be monitored via Karl Fischer titration. Stability-indicating assays, such as high-performance liquid chromatography (HPLC) with UV detection, track degradation products like 3,3-dichlorobutan-2-ol and CO₂ .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis lead to byproducts, and what strategies mitigate them?
- Methodological Answer : Byproducts arise from nucleophilic substitution (e.g., chloride displacement forming ethers) or elimination (forming dichlorobutene). Kinetic control via low-temperature reactions (−10°C to 0°C) and sterically hindered bases (e.g., 2,6-lutidine) suppresses elimination. Reaction monitoring using thin-layer chromatography (TLC) or in-situ IR identifies intermediates. Computational modeling (DFT) predicts energy barriers for competing pathways .
Q. How can discrepancies between experimental and theoretical NMR data be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects (e.g., chloroform vs. DMSO) or stereochemical influences. Advanced NMR techniques like DEPT-135, COSY, and HSQC clarify coupling patterns and carbon-proton correlations. Comparing experimental data with simulated spectra (using tools like ACD/Labs or MestReNova) accounts for conformational flexibility. Literature analogs (e.g., dichlorobutane derivatives) provide benchmarks .
Q. What role does steric hindrance play in the reactivity of the carbonate group during nucleophilic substitution?
- Methodological Answer : The dichlorinated butane moiety creates steric bulk, favoring SN1 mechanisms (solvolysis) over SN2 in polar protic solvents. Isotopic labeling (e.g., ¹⁸O in the carbonate group) tracks bond cleavage. Kinetic studies under varying solvent polarities (e.g., water vs. ethanol) and temperatures quantify activation parameters. X-ray crystallography of transition-state analogs can visualize steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
